2,4-Dimethyl deuteroporphyrin IX dimethyl ester

Overview

Description

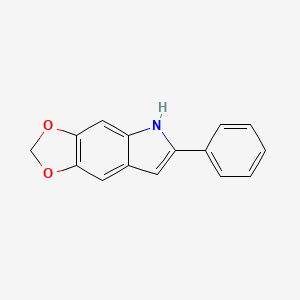

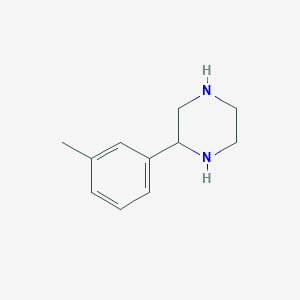

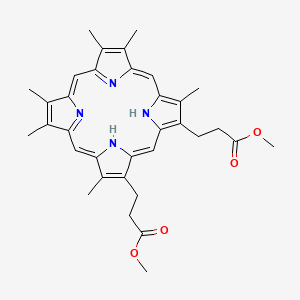

2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a synthetic analog of heme . It is the ester derivative of the fecal porphyrin Deuteroporphyrin IX . It is used in scientific research.

Molecular Structure Analysis

The empirical formula of 2,4-Dimethyl deuteroporphyrin IX dimethyl ester is C32H34N4O4 . Its molecular weight is 538.64 . The InChI string and SMILES string provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a solid substance . It has a melting point of 217-220 °C (lit.) . The maximum wavelength (λmax) is 399 nm .Scientific Research Applications

Synthesis and Characterization

Regioselective Syntheses of Ether-linked Porphyrin Dimers and Trimers : This study focuses on synthesizing a series of regiochemically pure ether-linked porphyrin dimers and trimers related to Photofrin-II®, an anticancer drug, using derivatives of deuteroporphyrin-IX dimethyl ester. The isomers were characterized using Proton NMR and other spectroscopic techniques (Pandey et al., 1991).

Syntheses of Novel Substituted Porphyrins : This paper describes the use of palladium-catalyzed carbon-carbon coupling reactions to perform 2,4-disubstitution of zinc(II) 2,4-bismercurated deuteroporphyrin IX dimethyl ester with various unsaturated side chains, thus producing protoporphyrin IX dimethyl ester derivatives (Morris et al., 1990).

Synthesis of Deuteroporphyrin-IX Derivatives : The synthesis of 2- and 4-acetyl- and methoxycarbonyl-deuteroporphyrin-IX dimethyl esters through oxidative cyclization of bilene-b intermediates is presented in this study. This work includes a rigorous definition of structural assignments and a revision of earlier formulations (Clezy & Diakiw, 1975).

Applications in Photodynamic Therapy and Photosensitization

- Photodynamic Therapy Research : This research includes the synthesis of porphyrin dimers as potential photosensitizers in photodynamic therapy, comparing their effectiveness to Photofrin II. These dimers were found to have better tumoricidal activity with reduced skin phototoxicity (Pandey et al., 1990).

Chemical Structure Analysis

- Examination of NMR Spectra : The proton magnetic resonance spectra of deuteroporphyrin IX dimethyl ester were studied at 220 MHz, revealing low symmetry and enabling the assignment of chemical shifts to all protons in the porphyrins. This research provides insights into isomer identification (Janson & Katz, 1972).

Miscellaneous Applications

- Functionalization via Palladium-Catalyzed Reactions : This study reports the functionalization of deuteroporphyrin IX dimethyl esters via palladium-catalyzed coupling reactions, demonstrating the ease of manipulating these porphyrins with various functionalities (O'Brien et al., 2019).

- Interaction with Oligoethylene Glycols : This paper investigates the esterification of carboxyl groups of deuteroporphyrin IX and transesterification of ester groups of its dimethyl ester with different oligoethylene glycols. It explores the formation of derivatives with varying polyester moieties (Rocheva & Belykh, 2022).

Safety And Hazards

properties

IUPAC Name |

methyl 3-[18-(3-methoxy-3-oxopropyl)-3,7,8,12,13,17-hexamethyl-21,24-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O4/c1-17-19(3)27-14-29-21(5)23(9-11-33(39)41-7)31(37-29)16-32-24(10-12-34(40)42-8)22(6)30(38-32)15-28-20(4)18(2)26(36-28)13-25(17)35-27/h13-16,37-38H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFXSODSPUXHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)C)N4)C)CCC(=O)OC)CCC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407574 | |

| Record name | 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl deuteroporphyrin IX dimethyl ester | |

CAS RN |

32464-39-4 | |

| Record name | 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)